3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
描述
3-(3-Methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a 3-methylphenyl group at position 3 (Fig. 1). Its molecular formula is C₁₁H₉N₅O, with a monoisotopic mass of 243.076 Da (calculated). The compound is structurally characterized by a planar triazole ring fused to a pyrimidine moiety, with a ketone group at position 7 and a methyl-substituted aromatic ring contributing to its physicochemical and biological properties .
属性
IUPAC Name |
3-(3-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c1-7-3-2-4-8(5-7)16-10-9(14-15-16)11(17)13-6-12-10/h2-6H,1H3,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFEKAINUBLMJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)NC=N3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The compound 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, also known as 3-(3-methylphenyl)-6H-triazolo[4,5-d]pyrimidin-7-one, is a novel synthetic molecule. Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein crucial for cell cycle regulation.
Mode of Action
Compounds with similar structures have been reported to inhibit cdk2, which plays a vital role in cell cycle progression. By inhibiting CDK2, these compounds can potentially halt the cell cycle, preventing the proliferation of cancer cells.
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells.
Result of Action
Similar compounds have been reported to exhibit antiproliferative activities against various cancer cell lines. This suggests that this compound may also have potential anticancer effects.
生化分析
Biochemical Properties
3-(3-Methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, most notably cyclin-dependent kinase 2 (CDK2). The compound acts as an inhibitor of CDK2, which is essential for cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It affects gene expression by downregulating genes associated with cell proliferation and upregulating pro-apoptotic genes . Furthermore, it impacts cellular metabolism by altering the metabolic flux, leading to reduced energy production and increased oxidative stress in cancer cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, preventing the phosphorylation of key substrates required for cell cycle progression . This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions within the active site of CDK2 . Additionally, the compound can inhibit other kinases involved in cell signaling pathways, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound have been studied extensively in laboratory settings. Over time, the compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have demonstrated sustained inhibitory effects on CDK2 and consistent induction of apoptosis in cancer cells . These effects are maintained over extended periods, indicating the potential for long-term therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted via the kidneys . These metabolic processes are crucial for the compound’s clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its efflux from cells . Additionally, it binds to plasma proteins, which aids in its distribution throughout the body . These interactions influence the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and nucleus of cells . It accumulates in these compartments due to its interactions with specific targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to effectively inhibit CDK2 and other kinases involved in cell cycle regulation and apoptosis .
生物活性
3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS: 1082436-86-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C11H9N5O
- Molecular Weight : 227.23 g/mol
- IUPAC Name : 3-(m-tolyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
- Purity : 95%
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the triazolo[4,5-d]pyrimidine class. Specifically, this compound has shown promising results against various cancer cell lines.
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects of this compound against different cancer cell lines:
The mechanism underlying the anticancer activity of this compound involves several pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through intrinsic pathways involving caspase activation .
- Cell Cycle Arrest : It can arrest the cell cycle at the G2/M phase, inhibiting cell proliferation .
- Inhibition of Colony Formation : The compound significantly inhibits colony formation in lung cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl ring can significantly affect biological activity. Compounds with additional electron-withdrawing or hydrophobic groups tend to exhibit enhanced potency against tumor cell lines .
Case Studies
A notable study involved the synthesis and evaluation of various derivatives of triazolo[4,5-d]pyrimidines where modifications led to increased cytotoxicity against specific cancer types. One derivative demonstrated an IC50 value of 1.91 μM against H1650 lung cancer cells while maintaining lower toxicity towards normal cells (GES-1) with an IC50 value of 27.43 μM .
科学研究应用
Research indicates that 3-(3-methylphenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits a range of biological activities:
- Antimicrobial Properties :
- Antitumor Activity :
- Cytotoxicity :
Case Studies
Several studies have documented the applications of This compound :
相似化合物的比较
Structural Variations and Substituent Effects
The triazolo[4,5-d]pyrimidine scaffold is highly modular, with substitutions at positions 3 and 6 significantly influencing activity. Key analogs include:
Key Observations :
- Electron-Donating Groups (e.g., methyl, methoxy) : Increase lipophilicity and may enhance membrane permeability. The target compound’s 3-methylphenyl group balances hydrophobicity without excessive steric hindrance .
- Bromine in compound 8a increases molecular weight and melting point (237–239°C) .
- Extended Systems (e.g., oxadiazole) : Derivatives like 6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-... exhibit enhanced π-π stacking and hydrogen-bonding capacity, critical for kinase inhibition .
Physicochemical Properties
- Melting Point : The 4-bromo analog (8a) melts at 237–239°C, while glycosylated derivatives (e.g., compound 11) are oils due to reduced crystallinity . The target compound’s melting point is unreported but expected to be lower than halogenated analogs due to weaker intermolecular forces.
- LogP : Estimated 1.5–2.0 for the target compound (methyl group increases hydrophobicity vs. methoxy analogs (LogP ~1.0)). Chloro/bromo analogs have higher LogP (~2.5–3.0) .
- Solubility : Polar substitutions (e.g., -OH in compound 18) improve aqueous solubility, whereas the target compound is likely DMSO-soluble .
准备方法
Methodology Overview:
-
- Hydrazine derivatives or hydrazino compounds
- Aromatic aldehydes (notably 3-methylphenyl aldehyde)
- Isocyanates or acyl derivatives
-
- Solvent: Ethanol or methanol
- Catalyst: Acidic catalysts such as hydrochloric acid or p-toluenesulfonic acid
- Temperature: Reflux conditions (~80-100°C)
-
- Initial cyclocondensation of hydrazine with aldehyde to form hydrazone intermediates.
- Intramolecular cyclization facilitated by acid catalysis to generate the fused heterocyclic ring system characteristic of the target compound.
- Oxidation or tautomerization steps to finalize the formation of the dihydro-pyrimidinone core.
Research Findings:
A study detailed in PMC (reference) describes a two-step, one-pot synthesis of similar heterocyclic systems, emphasizing the importance of controlled reflux and acid catalysis for high yields. The process involves initial formation of a hydrazone intermediate, followed by cyclization to produce the fused heterocycle.
Cyclization of Hydrazino-Functionalized Precursors
Another effective method involves the cyclization of hydrazine derivatives bearing appropriate substituents that facilitate ring closure:
- Starting material: Hydrazine derivatives with aromatic substituents, such as 3-methylphenyl hydrazines.
- Procedure:
- React with β-dicarbonyl compounds (e.g., acetylacetone) under reflux in ethanol or acetic acid.
- The reaction promotes cyclocondensation to form the triazolopyrimidinone core.
- The process may be catalyzed by acids or bases, depending on the specific substrate.
Research evidence suggests that this approach yields the heterocycle efficiently, with spectral data confirming the structure.
Condensation with Aromatic Aldehydes Followed by Cyclization
A third approach involves initial condensation of aromatic aldehydes (such as 3-methylphenyl aldehyde) with hydrazines or hydrazides, followed by cyclization :
- Step 1: Formation of hydrazones through reaction with aldehyde in ethanol or methanol.
- Step 2: Cyclization facilitated by acids (e.g., HCl, p-toluenesulfonic acid) under reflux conditions.
- Step 3: Oxidative or tautomeric steps to stabilize the heterocyclic core.
This method is supported by spectral data indicating the formation of the desired heterocycle with high purity.
Use of Heterocyclic Precursors and Functional Group Transformations
In some cases, heterocyclic precursors such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives** are synthesized first and then functionalized to introduce the 3-methylphenyl group via nucleophilic substitution or cross-coupling reactions.
Research Example:
The patent US10738058B2 describes a method of manufacturing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine , which can serve as a precursor for further modifications to obtain the target compound through substitution reactions.
Data Summary and Comparative Table
| Methodology | Key Reactants | Solvent | Catalyst | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| Multicomponent cyclocondensation | Hydrazines, aldehyde, isocyanates | Ethanol | Acid (HCl, p-toluenesulfonic acid) | Reflux (~80-100°C) | High | One-pot, efficient, scalable |
| Hydrazine + β-dicarbonyl | Hydrazine derivative, acetylacetone | Ethanol | None or acid | Reflux | Moderate to high | Suitable for structural diversity |
| Aldehyde condensation + cyclization | Aromatic aldehyde, hydrazine | Ethanol or methanol | Acid | Reflux | High | Good for substituent variation |
| Precursor functionalization | Pyrrolo[2,3-d]pyrimidine derivatives | Various | Cross-coupling catalysts | Reflux | Variable | Requires prior synthesis of precursor |
Notes on Optimization and Purification
- Reaction Monitoring: TLC and spectral analysis (IR, NMR) are essential for tracking progress.
- Purification: Crystallization from ethanol or column chromatography ensures high purity.
- Spectroscopic Confirmation: FT-IR typically shows characteristic bands around 1680-1700 cm$$^{-1}$$ for carbonyl groups, with NMR confirming aromatic and heterocyclic protons.
常见问题
Q. Optimization Tips :
- Control temperature (room temperature for TFA-mediated deprotection) and stoichiometry of amine nucleophiles to minimize side products .
- Use HPLC or column chromatography for purification of intermediates .
How is structural characterization performed for this compound and its derivatives?
Basic Research Focus
Characterization employs a combination of spectroscopic and analytical techniques:
- NMR : - and -NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, carbonyl signals at ~162 ppm) .
- IR Spectroscopy : Peaks at 1660–1680 cm⁻¹ (C=O stretch) and 3280–3490 cm⁻¹ (NH/OH stretches) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₁H₉N₅O, [M+H]⁺ = 244.083) .
- X-ray Crystallography : Resolves tautomeric forms and regiochemistry of the triazole-pyrimidine fusion .
What in vitro assays evaluate the compound’s anticancer and antiviral activities?
Advanced Research Focus
Anticancer Activity :
Q. Antiviral Activity :
- Plaque Reduction Assays : Test inhibition of Chikungunya virus (CHIKV) replication at non-cytotoxic concentrations (EC₅₀ values reported) .
- Time-of-Addition Studies : Determine if the compound targets viral entry, replication, or assembly .
How are derivatives designed for enhanced adenosine A1 receptor affinity?
Advanced Research Focus
Structure-activity relationship (SAR) studies highlight:
Q. Methodological Approach :
- Radioligand binding assays (e.g., -DPCPX for A1 receptors) to determine Ki values .
- Molecular docking to predict interactions with receptor pockets (e.g., π-π stacking with Tyr271) .
How can discrepancies in reported biological activities be resolved?
Advanced Research Focus
Contradictions may arise from:
Q. Resolution Strategies :
- Standardize assays using reference compounds (e.g., 8-azaguanine as a positive control) .
- Validate results with orthogonal techniques (e.g., SPR for binding affinity alongside radioligand assays) .
What structural features influence inhibitory activity against kinases or viral targets?
Advanced Research Focus
Key features include:
Q. Experimental Validation :
- Kinase inhibition assays (e.g., ADP-Glo™ for c-Met) .
- Mutagenesis studies to identify resistance-conferring viral mutations .
How does glycosylation or acyclic sugar modification affect pharmacokinetics?
Q. Advanced Research Focus
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
